GSK3368715 Trihydrochloride: A Deep Dive into the Mechanism of a First-in-Class Type I PRMT Inhibitor
GSK3368715 Trihydrochloride: A Deep Dive into the Mechanism of a First-in-Class Type I PRMT Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK3368715, also known as EPZ019997, is an orally active and reversible inhibitor of Type I protein arginine methyltransferases (PRMTs).[1][2] PRMTs are a family of enzymes that play a critical role in cellular processes by catalyzing the transfer of methyl groups to arginine residues on histone and non-histone proteins.[3] This post-translational modification is integral to the regulation of gene expression, RNA processing, DNA damage repair, and signal transduction.[3] The dysregulation of Type I PRMTs, particularly PRMT1, has been implicated in the pathology of various solid and hematopoietic cancers, making them a compelling therapeutic target.[3][4] GSK3368715 emerged as a potent, first-in-class inhibitor with significant anti-tumor activity in preclinical models.[5][6] This technical guide provides a comprehensive overview of the core mechanism of action of GSK3368715, supported by quantitative data, detailed experimental protocols, and visual representations of its biological pathways and experimental applications.
Core Mechanism of Action
GSK3368715 functions as a potent and selective, S-adenosyl-L-methionine (SAM) uncompetitive inhibitor of Type I PRMTs, which include PRMT1, PRMT3, PRMT4 (CARM1), PRMT6, and PRMT8.[1][7] These enzymes are responsible for the asymmetric dimethylation of arginine residues (ADMA) on substrate proteins. By inhibiting Type I PRMTs, GSK3368715 blocks the formation of ADMA.[3] This leads to a subsequent shift in arginine methylation states, characterized by a global reduction in ADMA levels and an accumulation of monomethylarginine (MMA) and symmetric dimethylarginine (SDMA), the latter being a product of Type II PRMTs.[7][8]
This alteration of the cellular methyl-arginine landscape disrupts oncogenic signaling pathways and impairs DNA damage repair mechanisms, ultimately suppressing tumor cell proliferation and survival.[3][9] Preclinical studies have demonstrated that GSK3368715 induces anti-proliferative effects across a broad range of cancer cell lines and can lead to tumor growth inhibition or even regression in in vivo models.[2][7]
Quantitative Data
The potency and selectivity of GSK3368715 have been characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative data.
In Vitro Inhibitory Activity
GSK3368715 demonstrates potent inhibition of several Type I PRMTs, with a particularly high affinity for PRMT1, PRMT6, and PRMT8.[1][2]
| Target | IC50 (nM) | Ki app (nM) |
| PRMT1 | 3.1[1][2] | 1.5[7] |
| PRMT3 | 48[1][2] | 81[7] |
| PRMT4 (CARM1) | 1148[1][2] | - |
| PRMT6 | 5.7[1][2] | - |
| PRMT8 | 1.7[1][2] | - |
Preclinical In Vivo Efficacy
The anti-tumor activity of GSK3368715 has been evaluated in various preclinical cancer models, demonstrating significant dose-dependent tumor growth inhibition.
| Cancer Model | Dose | Outcome |
| Toledo DLBCL Xenograft | >75 mg/kg | Tumor regression[2] |
| BxPC3 Pancreatic Xenograft | 150 mg/kg | 78% tumor growth reduction[1][2] |
| 300 mg/kg | 97% tumor growth reduction[1][2] | |
| Clear Cell Renal Carcinoma Xenograft | 150 mg/kg | 98% tumor growth inhibition[2] |
| Triple-Negative Breast Cancer Xenograft | 150 mg/kg | 85% tumor growth inhibition[2] |
| Pancreatic Adenocarcinoma PDX | 300 mg/kg | >90% tumor growth inhibition in a subset of animals[2] |
Experimental Protocols
In-Cell Western Blot for Cellular PRMT1 Activity
This protocol outlines a method to assess the effect of GSK3368715 on PRMT1 activity within cells by measuring the levels of asymmetrically dimethylated histone H4 at arginine 3 (H4R3me2a), a known substrate of PRMT1.
1. Cell Culture and Treatment:
-
Seed a suitable cancer cell line (e.g., RKO or MCF7) in a 384-well or 96-well plate and allow them to adhere overnight.[3][7]
-
Treat the cells with a dose range of GSK3368715 (e.g., 0.03 nM to 29,325.5 nM) or DMSO as a vehicle control.[7]
2. Cell Fixation and Permeabilization:
-
Fix the cells with ice-cold methanol (B129727) for 30 minutes or with 4% formaldehyde (B43269) in PBS for 20 minutes at room temperature.[3][7]
-
If using formaldehyde, permeabilize the cells with 0.1% Triton X-100 in PBS for 20 minutes.[3]
3. Immunostaining:
-
Block non-specific binding with a blocking buffer (e.g., Odyssey Blocking Buffer) for 1 to 1.5 hours at room temperature.[3][7]
-
Incubate the cells overnight at 4°C with a primary antibody specific for asymmetrically dimethylated histone H4 at arginine 3 (H4R3me2a) and a normalization antibody (e.g., total histone H4).[3]
-
Wash the cells with PBS containing 0.1% Tween 20.[3]
-
Incubate with fluorophore-conjugated secondary antibodies for 1 hour at room temperature in the dark.[3]
4. Signal Detection and Analysis:
-
Read the plate using an appropriate imaging system (e.g., LI-COR Odyssey).
-
Quantify the fluorescence intensity for H4R3me2a and normalize it to the intensity of the total histone H4 signal to determine the relative inhibition of PRMT1 activity.
Clinical Development and Future Directions
A first-in-human, Phase 1 clinical trial (NCT03666988) was initiated to evaluate the safety, pharmacokinetics, and preliminary efficacy of GSK3368715 in participants with relapsed/refractory solid tumors and diffuse large B-cell lymphoma.[4][10] The study involved dose escalation, starting at 50 mg and moving to 100 mg and 200 mg once daily.[10] However, the study was terminated early due to a higher-than-expected incidence of thromboembolic events.[10] While the best response observed was stable disease in 29% of patients, the lack of significant clinical efficacy at tolerable doses, combined with the safety concerns, led to the discontinuation of its development.[10]
Despite its clinical outcome, the study of GSK3368715 has provided invaluable insights into the therapeutic potential and challenges of targeting PRMT1 in cancer.[3] The potent preclinical activity highlights the biological significance of this pathway. Furthermore, research has suggested that the deletion of the methylthioadenosine phosphorylase (MTAP) gene, which leads to the accumulation of an endogenous PRMT5 inhibitor, correlates with sensitivity to GSK3368715.[6][11] This suggests a potential biomarker strategy for patient selection in future trials of Type I PRMT inhibitors and points towards synergistic opportunities with PRMT5 inhibitors.[6]
Conclusion
GSK3368715 trihydrochloride is a potent and selective inhibitor of Type I PRMTs that effectively modulates arginine methylation, leading to anti-proliferative effects in a variety of preclinical cancer models. While its clinical development was halted, the extensive preclinical data and the knowledge gained from its investigation serve as a crucial resource for the ongoing exploration of PRMT inhibitors in oncology. The detailed mechanisms, quantitative data, and experimental protocols presented in this guide are intended to facilitate further research into the role of protein arginine methylation in disease and the development of novel therapeutic agents targeting this critical pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. benchchem.com [benchchem.com]
- 4. Facebook [cancer.gov]
- 5. axonmedchem.com [axonmedchem.com]
- 6. Anti-tumor Activity of the Type I PRMT Inhibitor, GSK3368715, Synergizes with PRMT5 Inhibition through MTAP Loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Protein Arginine Methyltransferase 1: A Multi-Purpose Player in the Development of Cancer and Metabolic Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phase 1 study of GSK3368715, a type I PRMT inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
